molecular formula C5H4BrIS B3031970 3-Bromo-2-iodo-5-methylthiophene CAS No. 89556-08-1

3-Bromo-2-iodo-5-methylthiophene

Cat. No.: B3031970
CAS No.: 89556-08-1
M. Wt: 302.96 g/mol
InChI Key: ZQHOQJNNBCJWSB-UHFFFAOYSA-N
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Description

3-Bromo-2-iodo-5-methylthiophene is a halogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and iodine atoms in the 3 and 2 positions, respectively, along with a methyl group at the 5 position, makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-iodo-5-methylthiophene typically involves halogenation reactions. One common method is the bromination of 2-iodo-5-methylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include solvents like dichloromethane or acetonitrile and may require temperature control to optimize yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-iodo-5-methylthiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and stannanes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

3-Bromo-2-iodo-5-methylthiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodo-5-methylthiophene depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. The presence of halogen atoms makes it reactive towards nucleophiles, facilitating the formation of new bonds. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-iodo-5-methylthiophene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. This dual halogenation allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and material science.

Properties

IUPAC Name

3-bromo-2-iodo-5-methylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIS/c1-3-2-4(6)5(7)8-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHOQJNNBCJWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30524264
Record name 3-Bromo-2-iodo-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89556-08-1
Record name 3-Bromo-2-iodo-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30524264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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